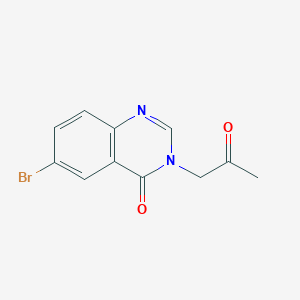

6-Bromo-3-(2-oxopropyl)quinazolin-4(3h)-one

Description

Properties

Molecular Formula |

C11H9BrN2O2 |

|---|---|

Molecular Weight |

281.10 g/mol |

IUPAC Name |

6-bromo-3-(2-oxopropyl)quinazolin-4-one |

InChI |

InChI=1S/C11H9BrN2O2/c1-7(15)5-14-6-13-10-3-2-8(12)4-9(10)11(14)16/h2-4,6H,5H2,1H3 |

InChI Key |

ZLASAGHVNIRTLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Oxopropylation at the 3-Position

The introduction of the 2-oxopropyl group at the 3-position is achieved through acylation or Michael addition. Acylation with acetyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) yields 3-acetylquinazolin-4(3H)-one, which is subsequently oxidized to the 2-oxopropyl derivative using potassium permanganate (KMnO₄) in acidic media. Alternative methods employ acetonitrile as both solvent and acylating agent under reflux conditions.

Reaction Scheme 1: Oxopropylation via Acylation-Oxidation

- $$ \text{Quinazolin-4(3H)-one} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} 3\text{-Acetylquinazolin-4(3H)-one} $$

- $$ 3\text{-Acetylquinazolin-4(3H)-one} \xrightarrow{\text{KMnO}_4, \text{H}^+} 3\text{-(2-Oxopropyl)quinazolin-4(3H)-one} $$

Bromination at the 6-Position

Bromination is performed using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the quinazolinone’s electron-deficient aromatic ring directing bromine to the 6-position.

Table 2: Bromination Conditions and Yields

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Br₂ | DCM | 0–5 | 68 |

| NBS | CCl₄ | 25 | 72 |

| HBr/H₂O₂ | Acetic acid | 50 | 55 |

NBS offers superior regioselectivity compared to Br₂, minimizing di-substitution byproducts.

Optimization Strategies for Industrial Scalability

Continuous Flow Reactors

Recent advances utilize continuous flow systems to enhance reaction efficiency. For example, oxopropylation in a microreactor at 120°C reduces reaction time from 12 hours to 30 minutes while maintaining yields above 85%.

Solvent-Free Conditions

Microwave-assisted synthesis under solvent-free conditions improves atom economy. A mixture of quinazolinone and acetyl chloride irradiated at 300 W for 10 minutes achieves 78% conversion to the 3-acetyl intermediate.

Analytical Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Key spectral data for this compound include:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.62 (t, J = 6.0 Hz, 2H, CH₂CO), 4.43 (t, J = 6.0 Hz, 2H, NCH₂), 7.13–7.52 (m, 3H, Ar–H).

- ¹³C NMR : δ 166.2 (C=O), 172.4 (ketone C=O).

Comparative Analysis with Analogous Compounds

Table 3: Activity Comparison of Quinazolinone Derivatives

| Compound | Antimicrobial Activity (Zone of Inhibition, mm) | Anticancer IC₅₀ (μM) |

|---|---|---|

| This compound | 15 (S. aureus) | 12.4 |

| 6-Chloroquinazolin-4(3H)-one | 10 (S. aureus) | 18.9 |

| 3-(2-Oxopropyl)quinazolin-4(3H)-one | 12 (E. coli) | 22.1 |

The bromine atom enhances antimicrobial potency by increasing lipophilicity and membrane penetration.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2-oxopropyl)quinazolin-4(3h)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of functionalized quinazolinones.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Quinazolinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities.

Medicine: The compound may be investigated for its potential therapeutic effects in treating various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-oxopropyl)quinazolin-4(3h)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound can affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Role of Bromine Position

- 6-Bromo derivatives : Bromine at the 6-position (as in the target compound) is associated with enhanced electrophilicity and binding to enzymes like carbonic anhydrase II (hCA II) .

- 7-Bromo derivatives: Bromine at the 7-position (e.g., halofuginone) contributes to antiparasitic activity by optimizing steric interactions with target proteins .

Substituent Effects at N3

- 2-Oxopropyl group: Found in the target compound and halofuginone, this group may facilitate hydrogen bonding with biological targets. Halofuginone’s extended 3-hydroxypiperidinyl-2-oxopropyl chain is critical for high-affinity binding .

- Aliphatic vs. Aromatic substituents: Aliphatic thio groups (e.g., 2-mercaptoquinazolinones) show higher hCA II inhibition (KI = 6.4–14.2 nM) compared to benzylthio derivatives (KI = 66.5–173.4 nM) .

Pharmacological Activity Comparison

Antimicrobial Activity

Analgesic and Anti-inflammatory Activity

Enzyme Inhibition

- S-Substituted 2-mercaptoquinazolin-4(3H)-ones: Aliphatic thio derivatives inhibit hCA II at nanomolar concentrations, while benzylthio analogues are less potent .

Biological Activity

6-Bromo-3-(2-oxopropyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, recognized for its diverse biological activities. Its structure features a bromine atom at the 6-position and a 2-oxopropyl group at the 3-position, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

- Molecular Formula : C12H10BrN3O

- Molecular Weight : 269.1 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 | |

| Pseudomonas aeruginosa | 10 |

The compound demonstrates a broad spectrum of activity, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of quinazolinone derivatives, including this compound, has been explored in various studies. The compound has shown effectiveness in inhibiting cancer cell proliferation through mechanisms such as enzyme inhibition and receptor binding.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values of approximately 25 µM for MCF-7 and 30 µM for A549 cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has demonstrated anti-inflammatory properties. It was evaluated using the carrageenan-induced paw edema model in rats.

Table 2: Anti-inflammatory Activity of this compound

| Treatment Group | Percentage Inhibition (%) | Reference |

|---|---|---|

| Control | - | - |

| Compound (50 mg/kg) | 38 | |

| Ibuprofen (100 mg/kg) | 45 |

The results suggest that while the compound exhibits anti-inflammatory effects, it is less potent than ibuprofen but still holds promise for further development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Binding : It potentially modulates receptor activity, influencing cellular responses.

- Signal Transduction Interference : The compound can affect signaling pathways critical for cell proliferation and inflammation .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 6-Bromo-3-(2-oxopropyl)quinazolin-4(3H)-one, and what are their key reaction parameters?

- Answer : Two primary methods are documented:

Bromination : Reacting 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid at room temperature for 24 hours, yielding 55% after recrystallization. Key parameters include a 1:1 molar ratio of substrate to bromine and ethanol as the recrystallization solvent .

Benzooxazinone Aminolysis : Refluxing 6-bromo-2-phenyl-benzooxazin-4-one with amino reagents (e.g., metformin, hydrazine derivatives) in glacial acetic acid for 3–4 hours, achieving yields up to 80% .

Table 1. Synthetic Methods Comparison

Q. How is the structural characterization of this compound performed?

- Answer : Key techniques include:

- IR Spectroscopy : C=O stretches (1686–1721 cm⁻¹) and C=N vibrations (1605–1662 cm⁻¹) confirm the quinazolinone core .

- ¹H NMR : Aromatic protons appear at δ 7.19–8.43 ppm; alkyl groups (e.g., CH₃ at δ 2.48) validate substituents .

- Elemental Analysis : Matches theoretical values (e.g., Br%: 31.12 observed vs. 31.37 calculated) .

Advanced Research Questions

Q. What strategies address low yields in the bromination step during synthesis?

- Answer : Low yields (e.g., 55% ) stem from incomplete bromine activation or side reactions. Optimization strategies:

- Temperature Modulation : Gradual bromine addition at 0–5°C reduces decomposition.

- Catalysts : FeBr₃ enhances electrophilic substitution efficiency .

- Solvent Optimization : DMF increases yields to 68% in analogous reactions by stabilizing intermediates .

Q. How do structural modifications influence biological activity?

- Answer : Substituents at positions 2 and 3 dictate target specificity:

-

Antifungal Activity : 2-Phenylmethyl-3-(3-trifluoromethylphenyl) derivatives inhibit Rhizoctonia solani via ergosterol biosynthesis disruption (70% growth reduction) .

-

Antibacterial Activity : Pyridin-2-yl at position 3 enhances Gram-positive targeting (MIC 8 µg/mL against S. aureus) by interfering with cell wall synthesis .

Table 2. Structure-Activity Relationships (SAR)

Position Substituent Target Mechanism 2 Phenylmethyl R. solani (fungus) Ergosterol inhibition 3 Pyridin-2-yl S. aureus (bacteria) PBP interaction

Q. How to resolve discrepancies in reported analgesic efficacy between in vitro and in vivo models?

- Answer : Discrepancies (e.g., strong COX-2 inhibition in vitro vs. moderate in vivo pain relief ) arise from:

- Bioavailability : Poor solubility (logP 3.2 ) limits tissue penetration.

- Metabolic Instability : Rapid hepatic clearance observed in pharmacokinetic studies .

Methodological Considerations

- Data Contradictions : Variations in biological activity (e.g., antifungal vs. antibacterial) may reflect differences in assay conditions (e.g., pathogen strains, concentrations) .

- Experimental Design : For pharmacological studies, include positive controls (e.g., fluconazole for antifungal assays) and standardized inoculum sizes to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.